
4-methyl-3-oxopentane-1-sulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-oxopentane-1-sulfonylfluoride is an organosulfur compound with the molecular formula C6H11FO3S It is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxopentane-1-sulfonylfluoride typically involves the reaction of 4-methyl-3-oxopentane with a sulfonyl fluoride reagent under controlled conditions. One common method is the reaction of 4-methyl-3-oxopentane with sulfur tetrafluoride (SF4) in the presence of a catalyst, such as anhydrous hydrogen fluoride (HF), at low temperatures. This reaction yields this compound with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents and improves overall safety.
化学反応の分析
Types of Reactions
4-methyl-3-oxopentane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
4-methyl-3-oxopentane-1-sulfonylfluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and stability.
作用機序
The mechanism of action of 4-methyl-3-oxopentane-1-sulfonylfluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The sulfonyl fluoride group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites .
類似化合物との比較
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group but differ in their reactivity and applications.
Sulfonamides: Similar in structure but contain an amide group instead of a fluoride group.
Sulfonyl Chlorides: These compounds have a chlorine atom instead of a fluoride atom and exhibit different reactivity.
Uniqueness
4-methyl-3-oxopentane-1-sulfonylfluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective reactivity with nucleophiles is desired, such as in enzyme inhibition studies and the synthesis of specialty chemicals .
特性
IUPAC Name |
4-methyl-3-oxopentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c1-5(2)6(8)3-4-11(7,9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSTUSHZVUNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
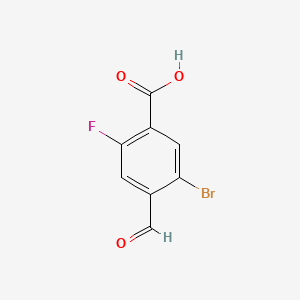

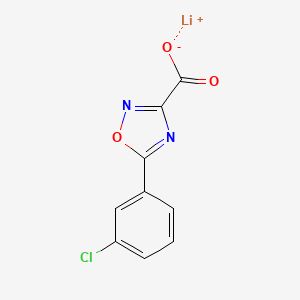
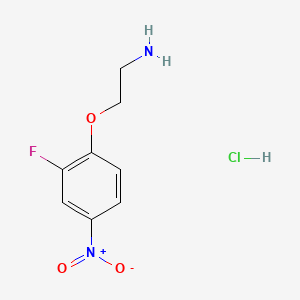
![1-[3-(pyrimidin-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B6606855.png)
![5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B6606862.png)
![2-methanesulfonylbenzo[f]quinoline](/img/structure/B6606865.png)

![(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B6606891.png)
![tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate](/img/structure/B6606909.png)
![N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride,Mixtureofdiastereomers](/img/structure/B6606922.png)
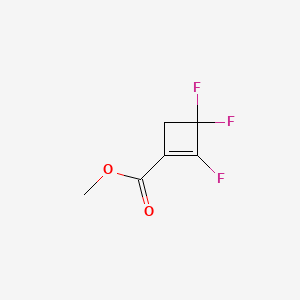
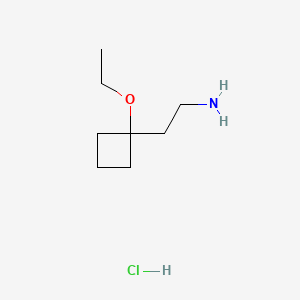
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
